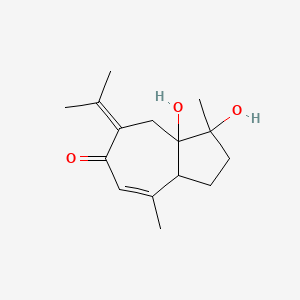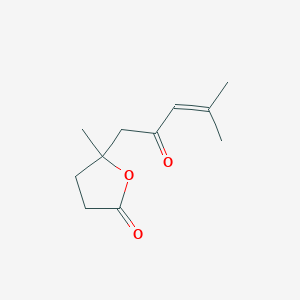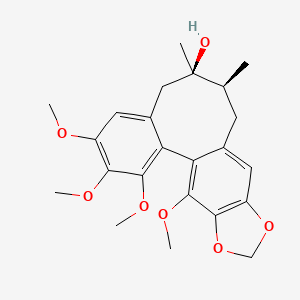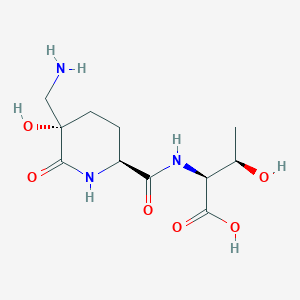
Retinoyl CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinoyl CoA belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
An enzyme that catalyzes the acyl group transfer of acyl COENZYME A to RETINOL to generate COENZYME A and a retinyl ester.
Applications De Recherche Scientifique
Retinoylation and Retinoyl-CoA Synthesis Retinoylation, a posttranslational modification of proteins influenced by retinoic acid, involves the formation of retinoyl-CoA. Studies have demonstrated the synthesis of retinoyl-CoA in rat tissues such as the liver, kidney, testis, brain, spleen, and pancreas. This process is ATP-dependent and modulated by factors like fatty acids and fatty acyl-CoAs, suggesting a significant physiological role in retinoic acid actions mediated by retinoylation (Wada et al., 2001).
Protein Modification by Retinoic Acid The transfer of retinoyl-CoA to proteins in rat tissues represents another aspect of retinoylation. This mechanism is more active in vitamin A-deficient rats and is inhibited by certain fatty acids and fatty acyl-CoAs. Such findings suggest a complex interplay in the modification of proteins by retinoic acid, which might have considerable physiological significance (Kubo et al., 2005).
Incorporation of Retinoic Acid into Proteins Retinoyl-CoA is utilized to incorporate retinoic acid into proteins in cell-free extracts from rat liver and kidney. The linkage through a thioester bond and the rapid incorporation followed by a decrease over time point towards a dynamic turnover of retinoic acid in proteins, indicating important implications for cellular retinoid metabolism (Renstrøm & DeLuca, 1989).
Retinoic Acid Receptor Modulators Retinoyl-CoA's role extends to the modulation of retinoic acid receptors (RARs). Ligands binding to RARs undergo allosteric conformational changes, influencing the interaction with co-regulators. Insights into this process have important implications for understanding ligand-modulated RAR action and potential clinical applications in various diseases (Álvarez et al., 2011).
Retinol Esterification in Human Intestine The esterification of retinol, a key step in vitamin A metabolism, also involves retinoyl-CoA. This process, demonstrated in human small intestine microsomes, is facilitated by acyl-Coenzyme A (CoA) retinol acyltransferase, indicating its crucial role in intestinal retinol esterification (Helgerud et al., 1983).
Propriétés
Numéro CAS |
81295-48-9 |
|---|---|
Formule moléculaire |
C41H62N7O17P3S |
Poids moléculaire |
1050 g/mol |
Nom IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenethioate |
InChI |
InChI=1S/C41H62N7O17P3S/c1-25(13-14-28-27(3)12-9-16-40(28,4)5)10-8-11-26(2)20-31(50)69-19-18-43-30(49)15-17-44-38(53)35(52)41(6,7)22-62-68(59,60)65-67(57,58)61-21-29-34(64-66(54,55)56)33(51)39(63-29)48-24-47-32-36(42)45-23-46-37(32)48/h8,10-11,13-14,20,23-24,29,33-35,39,51-52H,9,12,15-19,21-22H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b11-8+,14-13+,25-10+,26-20+/t29-,33-,34-,35?,39-/m1/s1 |
Clé InChI |
GREHPZMOJNYZIO-QXBAZQDESA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C |
Description physique |
Solid |
Synonymes |
Acyl CoA Retinol Acyltransferase Acyl CoA-Retinol Acyltransferase Acyltransferase, Acyl CoA-Retinol CoA-Retinol Acyltransferase, Acyl Ester Synthetase, Retinol Fatty Acyl Coenzyme A Retinol Acyltransferase Fatty Acyl Coenzyme A-Retinol Acyltransferase Fatty-Acyltransferase, Retinol O-Fatty-Acyltransferase, Retinol Retinol Ester Synthetase Retinol Fatty Acyltransferase Retinol Fatty-Acyltransferase Retinol O Fatty Acyltransferase Retinol O-Fatty-Acyltransferase Retinol Palmitate Synthetase Retinol Stearate Synthetase Retinol-Palmitate Synthetase Stearate Synthetase, Retinol Synthetase, Retinol Ester Synthetase, Retinol Stearate Synthetase, Retinol-Palmitate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)
![(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid](/img/structure/B1252569.png)

![(3S,4S)-4-[(Z)-1-carboxy-3-[[(1R,19R,21S,22R,23R)-6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid](/img/structure/B1252572.png)
![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)



![13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1252578.png)
![3-[(3S,5S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1252579.png)




